molecular formula C12H27NO3S B2660066 1-[dibutyl(sulfonato)azaniumyl]butane CAS No. 2364603-74-5

1-[dibutyl(sulfonato)azaniumyl]butane

Cat. No.: B2660066
CAS No.: 2364603-74-5
M. Wt: 265.41
InChI Key: YZJZNKDOSHAIFQ-UHFFFAOYSA-N
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Description

1-[Dibutyl(sulfonato)azaniumyl]butane, also known as tributylsulfoammonium betaine, is a chemical compound with the molecular formula C₁₂H₂₇NO₃S and a molecular weight of 265.413 g/mol . This compound is known for its unique structure, which includes a sulfonate group and an azaniumyl group, making it a zwitterionic molecule. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[dibutyl(sulfonato)azaniumyl]butane involves several steps. One common method includes the reaction of dibutylamine with butane sulfonic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

1-[Dibutyl(sulfonato)azaniumyl]butane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[Dibutyl(sulfonato)azaniumyl]butane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of zwitterionic compounds and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[dibutyl(sulfonato)azaniumyl]butane involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the azaniumyl group can interact with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules involved .

Comparison with Similar Compounds

1-[Dibutyl(sulfonato)azaniumyl]butane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic regions, making it particularly useful in applications requiring amphiphilic properties.

Properties

IUPAC Name

1-[dibutyl(sulfonato)azaniumyl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO3S/c1-4-7-10-13(11-8-5-2,12-9-6-3)17(14,15)16/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJZNKDOSHAIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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